molecular formula C15H12N2O2 B3324715 benzyl 1H-indazole-3-carboxylate CAS No. 194490-32-9

benzyl 1H-indazole-3-carboxylate

Cat. No.: B3324715
CAS No.: 194490-32-9
M. Wt: 252.27 g/mol
InChI Key: OEPSWJRQAIUXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1H-indazole-3-carboxylate, with the CAS Number 194490-32-9, is a chemical compound serving as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. It has a molecular formula of C 15 H 12 N 2 O 2 and a molecular weight of 252.27 g/mol . The core structure of this compound is based on the 1H-indazole scaffold, a significant heterocycle in medicinal chemistry that is found in numerous pharmacologically active molecules . As a benzyl ester, this compound is primarily valued in research as a synthetic precursor. It can be utilized in the preparation of 1-benzyl-1H-indazole-3-carboxylic acid derivatives through hydrolysis or transesterification reactions . Such 1-benzyl-indazole-3-carboxylic acids are a well-studied class of compounds, with published scientific literature dating back decades exploring their potential biological activities . Furthermore, the indazole-3-carboxylate moiety is a key functional group in the synthesis of more complex molecules, including various synthetic cannabinoid receptor agonists and their metabolites, for forensic and pharmacological study . Researchers employ this compound in various synthetic transformations, including amide coupling reactions to create novel carboxamide derivatives for biological screening . All products are offered For Research Use Only and are strictly not for human, veterinary, or consumer use. Researchers should handle all chemicals appropriately in accordance with their laboratory's safety protocols.

Properties

CAS No.

194490-32-9

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

benzyl 1H-indazole-3-carboxylate

InChI

InChI=1S/C15H12N2O2/c18-15(19-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)16-17-14/h1-9H,10H2,(H,16,17)

InChI Key

OEPSWJRQAIUXME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=NNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Substituents (N1 and Ester) Key Applications/Significance Synthesis Notes References
This compound C₁₅H₁₂N₂O₂ N1: Benzyl; Ester: Benzyl Intermediate in drug synthesis Limited precursors; costly benzylation
Methyl 1-(3-fluorobenzyl)-1H-indazole-3-carboxylate C₁₆H₁₃FN₂O₂ N1: 3-Fluorobenzyl; Ester: Methyl Cannabinoid receptor ligand development KOtBu-mediated alkylation in THF
Isobutyl 1-pentyl-1H-indazole-3-carboxylate C₁₇H₂₄N₂O₂ N1: Pentyl; Ester: Isobutyl Synthetic cannabinoid research/forensics Commercial reference standard (≥98% purity)
Quinolin-8-yl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate C₂₄H₁₆FN₃O₂ N1: 4-Fluorobenzyl; Ester: Quinolin-8-yl Synthetic cannabinoid (e.g., PB-22 analogs) Regulated substance (EU early warning reports)
Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate C₁₆H₁₂Cl₂N₂O₂ N1: 2,4-Dichlorobenzyl; Ester: Methyl Precursor to pharmaceuticals (e.g., Lonidamine) High Cl substituent enhances bioactivity

Physicochemical Properties

  • Lipophilicity: Bulky ester groups (e.g., isobutyl, quinolinyl) increase lipophilicity, enhancing blood-brain barrier penetration in cannabinoid analogs .
  • Stability : Benzyl esters are generally stable under physiological conditions but may require protective strategies during synthesis to prevent hydrolysis .

Q & A

Basic Synthesis Methods

Q: What are the foundational synthetic routes for preparing benzyl 1H-indazole-3-carboxylate and its derivatives? A: Common methods include benzoylation of 1H-indazole-3-carboxylic acid using benzyl halides or acid chlorides under basic conditions (e.g., Et₃N in anhydrous toluene) . Alternative routes involve Grignard reagent reactions with aldehydes or ketones, followed by reduction to form hydroxymethyl derivatives . Key steps include solvent selection (e.g., dichloromethane for benzoylation) and purification via column chromatography .

Advanced Synthesis Optimization

Q: How can researchers optimize reaction conditions to improve yields of this compound derivatives? A: Challenges like high dilution factors in reduction steps (e.g., converting carboxylic acid to hydroxymethyl derivatives) can be mitigated using flow chemistry or controlled reagent addition . Temperature gradients (e.g., cold anhydrous conditions for benzoylation) and catalyst screening (e.g., Pd for cross-coupling) enhance selectivity . Reaction monitoring via TLC or HPLC ensures intermediate stability .

Structural Characterization Techniques

Q: What methodologies are recommended for confirming the structure of this compound derivatives? A: X-ray crystallography (using SHELX programs for refinement) resolves bond angles and hydrogen-bonding networks . NMR (¹H/¹³C) identifies substituent positions and purity, with aromatic protons typically appearing at δ 7.15–8.70 ppm . Mass spectrometry confirms molecular weight, while IR spectroscopy detects functional groups like esters (C=O stretch at ~1700 cm⁻¹) .

Evaluating Biological Activity

Q: How are this compound derivatives screened for bioactivity in academic research? A: Derivatives are tested as enzyme inhibitors (e.g., human kinases) via in vitro assays (IC₅₀ determination) . Cell-based assays assess cytotoxicity and membrane permeability, with structural modifications (e.g., methoxy or fluorine substituents) linked to enhanced activity . Dose-response curves and molecular docking (e.g., AutoDock Vina) validate target interactions .

Addressing Data Contradictions in Synthesis

Q: How should researchers reconcile discrepancies in reported synthesis protocols? A: Discrepancies in benzoylation methods (e.g., acid chlorides vs. Grignard reagents) may arise from reagent availability or scalability needs. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized solvents) isolates variables . Cross-referencing intermediates via spectroscopic data (e.g., comparing NMR shifts) validates consistency .

Advanced SAR Studies

Q: How do substituents on the benzyl group influence the bioactivity of indazole derivatives? A: Electron-withdrawing groups (e.g., -F, -CF₃) at the 4-position enhance metabolic stability and target affinity . Methoxy groups improve solubility but may reduce membrane penetration. SAR studies use combinatorial libraries (e.g., varying R₁–R₈ in formula II) and QSAR models to predict activity .

Crystallography and Conformational Analysis

Q: What crystallographic techniques are critical for analyzing indazole derivatives? A: SHELXL refines high-resolution data to map intermolecular interactions (e.g., π-π stacking in benzyl groups) . Twinned data require SHELXD for phasing, while SHELXE aids in macromolecular applications . Thermal ellipsoid plots (e.g., Mercury software) visualize steric effects .

Analytical Purity Assessment

Q: Which analytical methods ensure the purity of this compound? A: HPLC (C18 columns, UV detection at 301 nm) and GC-MS quantify impurities . Residual solvents (e.g., toluene) are monitored via headspace GC, while elemental analysis (C, H, N) confirms stoichiometry . Stability studies (e.g., -20°C storage in acetonitrile) prevent degradation .

Reaction Mechanism Elucidation

Q: How can researchers probe the mechanism of Grignard reactions in indazole synthesis? A: Isotopic labeling (e.g., D₂O quench for proton tracking) and in situ FTIR monitor intermediate carbonyl reduction . Computational studies (DFT calculations) model transition states, while trapping experiments identify magnesium intermediates (e.g., formula IV in ) .

Stability Under Experimental Conditions

Q: What factors affect the stability of this compound during storage and reactions? A: Light exposure and humidity accelerate ester hydrolysis, necessitating amber vials and desiccants . Acidic/basic conditions degrade the indazole core; pH 6–8 buffers are recommended . Long-term stability is confirmed via accelerated aging studies (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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